4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane: is an organoboron compound that features a thiophene ring substituted with a tridecafluorohexyl group and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane typically involves the reaction of thiophene derivatives with boronic esters. One common method includes the use of thiophene-2-boronic acid pinacol ester as a starting material . The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under inert atmosphere and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the boronic ester moiety.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane is used as a building block for the construction of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura coupling reactions .
Biology and Medicine: The compound’s unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals and biologically active molecules. It can be used to introduce fluorinated groups into drug candidates, enhancing their metabolic stability and bioavailability .
Industry: In the materials science field, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers. Its fluorinated side chain can impart desirable properties, such as hydrophobicity and thermal stability .
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and thiophene moieties. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . The thiophene ring can undergo electrophilic aromatic substitution, allowing for further functionalization .
Comparison with Similar Compounds
- Thiophene-2-boronic acid pinacol ester
- 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Comparison: Compared to similar compounds, 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane is unique due to the presence of the tridecafluorohexyl group. This fluorinated side chain imparts distinct properties, such as increased hydrophobicity and thermal stability, which can be advantageous in various applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BF13O2S/c1-9(2)10(3,4)32-17(31-9)8-6-5-7(33-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)30/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCANANFFIZWAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BF13O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30896216 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338083-27-4 | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-2-thienyl]-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338083-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-[5-(tridecafluorohexyl)thiophen-2-yl]-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30896216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1338083-27-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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